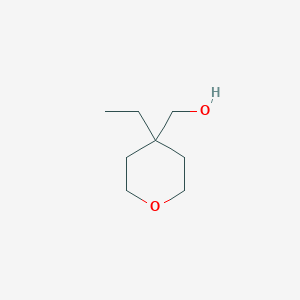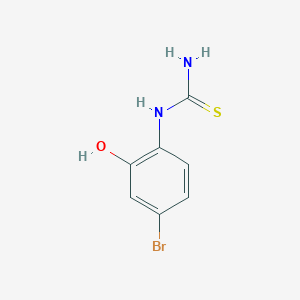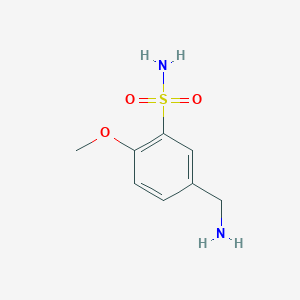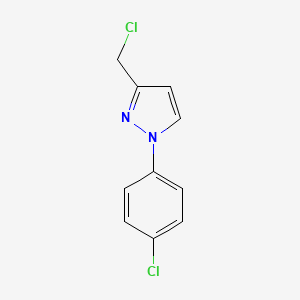
(4-Éthyloxan-4-yl)méthanol
Vue d'ensemble
Description
(4-Ethyloxan-4-yl)methanol: is an organic compound with the molecular formula C7H14O2 It is a primary alcohol with a tetrahydrofuran ring substituted with an ethyl group at the 4-position and a hydroxymethyl group at the same position
Applications De Recherche Scientifique
Chemistry: (4-Ethyloxan-4-yl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, (4-Ethyloxan-4-yl)methanol can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities.
Industry: In the industrial sector, (4-Ethyloxan-4-yl)methanol can be used in the production of specialty chemicals, polymers, and other materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyloxan-4-yl)methanol typically involves the reaction of tetrahydrofuran with ethylmagnesium bromide, followed by hydrolysis. The reaction conditions include:
Reaction with Ethylmagnesium Bromide: Tetrahydrofuran is reacted with ethylmagnesium bromide in an anhydrous ether solvent under a nitrogen atmosphere to form the Grignard reagent.
Hydrolysis: The resulting Grignard reagent is then hydrolyzed with water or a dilute acid to yield (4-Ethyloxan-4-yl)methanol.
Industrial Production Methods: Industrial production of (4-Ethyloxan-4-yl)methanol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (4-Ethyloxan-4-yl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in (4-Ethyloxan-4-yl)methanol can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed:
Oxidation: (4-Ethyloxan-4-yl)aldehyde or (4-Ethyloxan-4-yl)carboxylic acid.
Reduction: (4-Ethyloxan-4-yl)alkane.
Substitution: (4-Ethyloxan-4-yl)chloride or (4-Ethyloxan-4-yl)bromide.
Mécanisme D'action
The mechanism of action of (4-Ethyloxan-4-yl)methanol depends on its specific application. In general, the compound can interact with various molecular targets and pathways, depending on its chemical structure and functional groups. For example, in oxidation reactions, the hydroxyl group can be converted to a carbonyl group, altering the compound’s reactivity and properties.
Comparaison Avec Des Composés Similaires
(4-Methyloxan-4-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
Tetrahydrofuran: The parent compound without the ethyl and hydroxymethyl substitutions.
(4-Ethyloxan-4-yl)aldehyde: The oxidized form of (4-Ethyloxan-4-yl)methanol.
Uniqueness: (4-Ethyloxan-4-yl)methanol is unique due to the presence of both an ethyl group and a hydroxymethyl group on the tetrahydrofuran ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
(4-ethyloxan-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-8(7-9)3-5-10-6-4-8/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAJNPRZPWPQCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCOCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226506-90-6 | |
| Record name | (4-ethyloxan-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol](/img/structure/B1528463.png)
![Ethyl thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B1528467.png)




